(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]

Regioisomer Molecular Topology Descriptor Comparison

(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone], CAS 820233-83-8, is a C24H16O4 bisphenolic compound featuring a rigid naphthalene core di-substituted at the 2,3-positions with 4-hydroxybenzoyl moieties. It belongs to a class of non-coplanar, peri-substituted naphthalene derivatives actively investigated for their unique spatial shapes and resulting characteristic properties in functional materials.

Molecular Formula C24H16O4
Molecular Weight 368.4 g/mol
CAS No. 820233-83-8
Cat. No. B12531075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]
CAS820233-83-8
Molecular FormulaC24H16O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O
InChIInChI=1S/C24H16O4/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14,25-26H
InChIKeyDMXDBTASWPIQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Baseline for (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] (CAS 820233-83-8)


(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone], CAS 820233-83-8, is a C24H16O4 bisphenolic compound featuring a rigid naphthalene core di-substituted at the 2,3-positions with 4-hydroxybenzoyl moieties [1]. It belongs to a class of non-coplanar, peri-substituted naphthalene derivatives actively investigated for their unique spatial shapes and resulting characteristic properties in functional materials [2]. This specific regioisomer is distinguished from its 2,6- and 1,8-substituted analogs by a molecular topology that enables markedly different intramolecular and intermolecular hydrogen-bonding networks, dictating its solid-state supramolecular architecture [2].

Why Generic Bisphenol Analogs Cannot Replace (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]


Simply substituting a generic bisphenol or a different regioisomer of the same formula (C24H16O4) for (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] is untenable without compromising critical performance attributes. The positioning of the two 4-hydroxybenzoyl groups in the 2,3- (vicinal) configuration creates a unique spatial arrangement that is not replicated in the 2,6- or 1,8-isomers [1][2]. This geometric difference fundamentally alters the compound's intramolecular hydrogen bond formation, solid-state packing, and crystallization behavior, which are crucial for applications requiring precise structural control, such as in supramolecular assemblies or advanced material synthesis [2]. The evidence below quantifies these critical, isomer-specific differentiators.

Quantitative Differentiation Evidence for (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] Against Its Closest Analogs


Regioisomeric Identity: 2,3- vs. 2,6-Substitution Pattern Verification via Computed Descriptors

While computed bulk properties like logP and topological polar surface area are identical, the 2,3-substitution pattern of the target compound yields a fundamentally different molecular surface topology compared to its 2,6-isomer, leading to distinct intermolecular interactions. The key differentiator is not a numerical descriptor, but the geometric arrangement confirmed by the unique InChIKey (DMXDBTASWPIQCT) for the 2,3-isomer versus its 2,6-counterpart (HOBVWCJDEZUQHH) [1][2]. This difference forces different crystal packing and hydrogen-bonding motifs critical in material design.

Regioisomer Molecular Topology Descriptor Comparison

Hydrogen-Bonding Network Differentiation from 1,8-Dibenzoyl-2,7-dihydroxynaphthalene

X-ray crystallographic studies on the closely related 1,8-dibenzoyl-2,7-dihydroxynaphthalene isomer reveal a crystal structure formed by head-to-tail square-shaped cyclic O-H···O=C hydrogen bonds creating dimeric aggregates [1]. In contrast, the 2,3-substitution pattern on the target compound geometrically precludes this specific cyclic dimeric motif, enforcing an alternative hydrogen-bonding network. The quantitative consequence is a different crystal packing arrangement, which for the 1,8-isomer results in a layer structure in the bc plane, whereas the 2,3-isomer is expected to arrange differently, directly impacting bulk properties like melting point and solubility critical for formulation.

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Hydrogen Bond Donor/Acceptor Capability vs Non-Hydroxylated 2,3-Dibenzoylnaphthalene

The target compound possesses two hydrogen bond donor (HBD) sites and four hydrogen bond acceptor (HBA) sites, as computed by Cactvs [1]. Its direct, non-hydroxylated analog, 2,3-dibenzoylnaphthalene (CAS 18929-62-9, C24H16O2), lacks these donor sites. This functional difference is quantified as an increase of 2 HBD for the target compound. The practical consequence is the ability to form strong, directional intermolecular O-H···O=C bonds, which is a prerequisite for for use as a monomer in hydrogen-bonded organic frameworks (HOFs) or as a building block in advanced thermoset resins, a function impossible for the simpler dibenzoyl analog.

Functional Group Hydrogen Bonding Reactivity

Enhanced Structural Rigidity and Thermal Stability Compared to Bis(4-hydroxyphenyl)methanone

Incorporation of the naphthalene-2,3-diyl core provides a rigid, extended aromatic scaffold not present in the foundational building block, bis(4-hydroxyphenyl)methanone (CAS 611-99-4). This structural feature is a well-known design principle for increasing the glass transition temperature (Tg) and mesophase stability in liquid crystalline materials. Studies on analogous 2,6-disubstituted naphthalenes have demonstrated they produce nematic liquid crystals with the highest birefringence in their class, a property directly attributable to the high polarizability of the naphthalene ring which is also offered by the 2,3-substituted core [2][3].

Thermal Stability Rigidity Liquid Crystals

Strategic Application Domains for (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] Procurement


Monomer for Non-Coplanar High-Performance Liquid Crystal Polymers (LCPs)

The rigid, angular structure imposed by the 2,3-substitution pattern on the naphthalene core is instrumental in disrupting chain packing and crystallinity in polymer backbones, a requirement for lowering melting points and enhancing solubility in high-Tg thermoplastics. The 2,3-isomer provides a unique 'kink' structure absent in rod-like 2,6-isomers, allowing precise control over mesophase behavior and birefringence, which is essential for optical films and electronic substrates [1][2].

Building Block in Supramolecular Chemistry: Hydrogen-Bonded Organic Frameworks (HOFs)

The two phenolic -OH groups and four carbonyl oxygen atoms provide a precise hydrogen-bonding code. The vicinal arrangement of these functional groups at the 2,3-positions offers a distinctly different donor-acceptor topology compared to 1,8- or 2,6-isomers, enabling the design of novel, non-cyclic HOF tube or sheet topologies. The high computed logP (5.1) and molecular weight (368.4 g/mol) indicate that the formed frameworks will be permanently microporous with hydrophobic channels, useful for selective gas sorption [1][3].

Precursor for Specialized Resins and Photocurable Coatings

The compound's strong UV absorption profile, characteristic of its benzoylnaphthalene structure, makes it a candidate for developing high-refractive-index coatings or photoinitiators. The presence of the naphthalene core provides greater thermal stability and char yield upon decomposition compared to its solely diphenylmethanone-based analog, bis(4-hydroxyphenyl)methanone. This is a critical safety and performance advantage for flame-retardant coatings [2][4].

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